molecular formula C11H14ClN3O B1397811 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone CAS No. 1227068-70-3

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Cat. No.: B1397811
CAS No.: 1227068-70-3
M. Wt: 239.7 g/mol
InChI Key: MYISSUVLGOLELT-UHFFFAOYSA-N
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Description

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(3-chloropyrazin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-6-2-9(3-7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISSUVLGOLELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2-chloro-3-(piperidin-4-yl)pyrazine-3TFA (150 g, 0.278 mol) in anhydrous dichloromethane (1.5 L) kept under nitrogen was added triethylamine (194 mL, 1.39 mol, 5 eq.) over a period of 15 min., followed by acetic anhydride (53 mL, 0.556 mol, 2 eq.) over a period of 10 min. The resulting mixture was allowed to stir at room temperature for 2 h and quenched with 500 mL of water. After separation, the organic phase was further washed with water (500 mL) and brine (500 mL). The aqueous phases were combined and back extracted with dichloromethane (1 L). Organic extracts were combined, dried and concentrated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=2:3 to 100% ethyl acetate) to give 70 g 1-(4-(3-chloropyrazin-2-yl)piperidin-1-yl)ethanone. Yield: 94% for two steps.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-3-(piperidin-4-yl)pyrazine-3TFA
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
194 mL
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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